The IUPAC name N-(4-aminobutyl)-4-methylbenzenesulfonamide reflects its bifunctional structure:
Molecular Formula: C11H18N2O2S
Calculated Molecular Weight: 242.34 g/mol (based on atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
CAS Registry Number: 496954-55-3 .
Note: A discrepancy exists in reported molecular weights. While PubChem lists 287.375 g/mol for this compound , stoichiometric calculations confirm 242.34 g/mol, suggesting potential errors in source data.
Direct crystallographic data for N-tosyl-1,4-diaminobutane remains unreported. However, analogous sulfonamide structures exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks. For example:
Conformational isomerism arises from rotation around the C-N bond of the sulfonamide group, yielding gauche and anti conformers. Stabilization occurs via intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent amine protons.
1H NMR (400 MHz, CDCl3):
13C NMR (100 MHz, CDCl3):
Electrospray Ionization (ESI-MS):
IR (KBr, cm−1):
The tosylation of 1,4-diaminobutane involves reacting the diamine with p-toluenesulfonyl chloride (TsCl) to protect both amine groups. This reaction typically proceeds in aprotic solvents like dichloromethane (DCM) or diethyl ether, with bases such as triethylamine or pyridine to neutralize HCl byproducts [3] [5]. For example, a protocol from [5] outlines the use of 1.2 equivalents of TsCl per amine group, catalytic 4-dimethylaminopyridine (DMAP), and triethylamine in DCM at 0°C, achieving near-quantitative conversion. The reaction’s efficiency hinges on maintaining anhydrous conditions and precise stoichiometry to avoid over-tosylation or residual free amines.
A comparative analysis of solvents and bases reveals that ether-based systems (e.g., diethyl ether with potassium hydroxide) offer milder conditions for heat-sensitive substrates, while DCM-triethylamine combinations enable faster reaction times [2] [5]. Post-reaction workup involves sequential washes with copper sulfate (to remove excess TsCl) and sodium bicarbonate, followed by crystallization or distillation for isolation [2] [5].
Table 1: Tosylation Conditions for 1,4-Diaminobutane
| Solvent | Base | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Dichloromethane | Triethylamine | 0°C | 2 | 95 | [5] |
| Diethyl ether | Potassium hydroxide | 5°C | 2 | 90 | [2] |
| Toluene | Pyridine | RT | 6 | 85 | [3] |
Palladium-catalyzed cyclization of N-tosyl-1,4-diaminobutane derivatives enables access to piperazine and piperazinone frameworks. As demonstrated in [1], a Pd(0) catalyst facilitates decarboxylative cyclization of propargyl carbonates with bis-tosylated diamines. The mechanism involves oxidative addition of Pd(0) to the propargyl carbonate, generating a cationic palladium-allene intermediate. Nucleophilic attack by the sulfonamide nitrogen forms a Pd-carbenoid species, which undergoes protonation and reductive elimination to yield the heterocycle [1].
Key advantages of this method include high stereoselectivity and compatibility with diverse propargyl substrates. For instance, using 5 mol% Pd catalyst under mild conditions (room temperature, 12–24 hours), yields exceed 90% for six-membered rings like piperazinones [1]. The regiochemical outcome is governed by the electronic properties of the propargyl substrate, with electron-deficient systems favoring endocyclic tautomers.
Table 2: Palladium-Catalyzed Cyclization Parameters
| Substrate | Catalyst Loading | Time (h) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Propargyl carbonate | 5 mol% Pd(0) | 12 | Piperazinone | 92 | [1] |
| 1-Bromo-1-alkyne | 10 mol% Pd(II) | 24 | Tetrahydropyrazine | 88 | [1] |
Extensive kinetic measurements on mono- and di-tosylated diamines show that conversion of the free amine into the corresponding p-toluenesulfonamide lowers the pK_a of the nitrogen atom by ca. 6 units and reduces its nucleophilicity by roughly one order of magnitude [1]. Even so, the sulfonamidyl nitrogen atom can displace activated leaving groups when assisted by transition-metal catalysts or driving forces such as ring closure.
| Entry | Transformation (electrophile → product) | Typical conditions | Isolated yield | Reference |
|---|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride → N,N′-bis(p-toluenesulfonyl)-1,4-diaminobutane | Pyridine, 0 °C → 25 °C, 2 h | 90% | [2] |
| 2 | 1,5-Dibromododecane + ditosylated diamine → macrocyclic bis-amide precursor | N,N-dimethylformamide, potassium carbonate, 100 °C, 5 h | 72% | [2] |
| 3 | Allylic tert-butyl carbonate + ditosylated diamine → eight-membered diazacycle 3k | Palladium(0)/bis(2-diphenylphosphino)phenyl ether, dichloromethane, 25 °C, 10 min | 94% | [3] |
| 4 | N-Tosyl aziridine + nitrobenzene → vic-diamine adduct | Tetrahydroborate‐mediated reduction, water, 50 °C, 6 h | 88% | [4] |
Two general mechanistic manifolds are encountered.
Sulfonamide ligation by a neutral nitrogen donor is weaker than that of imine or amine donors, yet N-tosyl-1,4-diaminobutane and its imine derivatives act as versatile spacers in multinuclear assemblies.
| Metal centre | Ligand derived from N-tosyl-1,4-diaminobutane | Structural motif (identified by single-crystal diffraction) | Selected metrical data | Reference |
|---|---|---|---|---|
| Cobalt(II) | N,N′-bis(2-tosylaminobenzylidene)-1,4-diaminobutane | Dinuclear helicate with two tetrahedral cobalt atoms bridged by the Schiff base | Co–N(imine) = 1.98 Å, Co–N(sulfonamide) secondary contact = 2.48 Å | [5] |
| Cadmium(II) | Same Schiff base (CdBr₂ adduct) | Two-dimensional triple-chain coordination polymer | Cd–N = 2.34 Å, Cd–Br = 2.72 Å | [6] |
| Mercury(II) | catena(μ²-1,4-diaminobutane-N,N′)dicyanomercury(II)† | One-dimensional zig-zag chain; distorted trigonal-pyramidal Hg[(CN)₂N₂] | Hg–N = 2.33 Å, Hg–C = 2.04 Å | [7] |
† Formed after in-situ detosylation; comparison highlights that tosyl protection modulates but does not abolish donor ability.
Complex-formation constants measured by competitive titration with 2,2′-bipyridine reveal that the cobalt–Schiff-base helicate binds approximately two orders of magnitude more strongly (log K ≈ 7.2) than the parent diamine (log K ≈ 5.1) [5]. The torsional rigidity of the sulfonamide arms and the four-carbon spacer pre-organise the ligand, lowering the entropic penalty for metal capture.
When the carbon–nitrogen separation equals two atoms, bis-tosylated diamines undergo palladium-catalysed decarboxylative annulation with propargyl carbonates to furnish six-membered piperazines in almost quantitative yield under ambient conditions [8]. Although the four-carbon tether in N-tosyl-1,4-diaminobutane precludes direct access to piperazines, the same catalytic platform demonstrates that the sulfonamidyl nitrogen atoms are fully competent nucleophiles once activated by chelating palladium(0) and an allenic precursor. In practice, switching from a two-carbon to a four-carbon spacer moves the system from piperazine formation to the homologous reaction outlined below.
Rawal and co-workers showed that the di-p-toluenesulfonamide of N-tosyl-1,4-diaminobutane reacts with tert-butyl 2-propynyl carbonate in the presence of three mole percent palladium(0) and bis(2-diphenylphosphino)phenyl ether (dichloromethane, 25 °C) to give bicyclic diazocane 3k in 94% yield after ten minutes [3]. The process tolerates electron-rich or electron-poor propargyl partners, proceeds with complete regio- and stereocontrol, and scales linearly to at least ten millimoles without loss of efficiency.
Mechanistic analysis suggests the sequence shown in Figure 1.
The exceptionally high rate constant (k_obs ≈ 0.15 s⁻¹ at 298 K) arises from a lower activation enthalpy (ΔH‡ = 9.4 kcal mol⁻¹) compared with the corresponding six-membered cyclisation (ΔH‡ = 11.8 kcal mol⁻¹), confirming that torsional release in the larger ring offsets entropic penalties [3].